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Compound of Interest

Compound Name:
N-(2-chloro-3-

methylphenyl)acetamide

CAS No.: 56961-87-6

Cat. No.: B515178

Get Quote

A High-Value Scaffold for Herbicide and Pharmacophore
Synthesis[2][3]
Executive Summary
2-Chloro-N-(3-methylphenyl)acetamide (CAS 32428-61-8) is a functionalized acetanilide

derivative characterized by an electrophilic

-chloroacetyl group attached to a meta-toluidine core.[2][3][4] Unlike simple acetamides, the
presence of the

-chlorine atom renders this molecule a potent alkylating agent, serving as a critical intermediate
in the synthesis of chloroacetanilide herbicides (analogous to metolachlor) and local
anesthetics.[2][3] This guide outlines the optimized synthesis, characterization, and handling
protocols for this compound, emphasizing its role as a "privileged scaffold" in nucleophilic
substitution reactions.[3]
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Chemical Identity & Physicochemical Profile[1][3][5]
[6][7]
The precise identification of this isomer is vital due to the existence of multiple regioisomers

with significantly different reactivities.

Property Data

CAS Number 32428-61-8

IUPAC Name 2-Chloro-N-(3-methylphenyl)acetamide

Common Synonyms
N-Chloroacetyl-m-toluidine; 2-Chloro-N-m-

tolylacetamide

Molecular Formula

C

H

ClNO

Molecular Weight 183.63 g/mol

Physical State White to off-white crystalline solid

Melting Point
90–94 °C (Typical range for meta-isomers;

purity dependent)

Solubility
Soluble in DCM, EtOAc, DMSO; Low solubility

in water

Reactivity Class
Electrophile (Alkylating agent via S

2)

Nomenclature Resolution Diagram
To prevent experimental error, the structural distinction between the requested name and the

requested CAS is visualized below.
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Target Molecule (CAS 32428-61-8) Name Mismatch (CAS 56961-87-6)

2-Chloro-N-(3-methylphenyl)acetamide
(Alpha-chloro reactive center)

N-(2-chloro-3-methylphenyl)acetamide
(Ring-chlorinated stable core)

Structural Isomerism
(Different Reactivity)

Click to download full resolution via product page

Figure 1: Structural disambiguation. CAS 32428-61-8 (Green) contains a reactive alkyl chloride.

[2][3] The name-derived isomer (Red) contains a stable aryl chloride.[2][3]

Synthetic Route & Process Optimization
The synthesis of CAS 32428-61-8 utilizes a Schotten-Baumann type acylation.[2][3][5][6][7][8]

[9] The choice of base and solvent is critical to prevent bis-acylation and manage the

exothermic nature of the reaction.[2][3]

Reaction Logic[3]
Substrate: 3-Methylaniline (m-Toluidine).[2][3]

Reagent: Chloroacetyl chloride (High reactivity, requires cooling).[2][3]

Base: Triethylamine (TEA) or saturated NaHCO

(biphasic).[2][3]

Solvent: Dichloromethane (DCM) is preferred for solubility and ease of workup.[2][3]

Step-by-Step Protocol (Lab Scale: 10 mmol)
Preparation:

Charge a 100 mL round-bottom flask (RBF) with 3-methylaniline (1.07 g, 10 mmol) and

DCM (20 mL).

Add Triethylamine (1.53 mL, 11 mmol) as an HCl scavenger.[2][3]
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Cool the mixture to 0 °C in an ice bath. Reason: Low temperature suppresses the

formation of di-acylated byproducts.[2][3]

Acylation:

Dropwise add chloroacetyl chloride (0.88 mL, 11 mmol) diluted in 5 mL DCM over 15

minutes.

Observation: White precipitate (TEA[2][3]·HCl) will form immediately.[3]

Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

Validation (In-Process Control):

Check via TLC (Hexane:EtOAc 3:1).[2][3] The starting aniline spot (polar, stains with

ninhydrin) should disappear.[2][3]

Workup:

Quench with water (20 mL).

Wash the organic layer with 1M HCl (2 x 15 mL).[3] Reason: Removes unreacted aniline.

Wash with saturated NaHCO

(to remove excess acid) and Brine.[2][3]

Dry over anhydrous Na

SO

, filter, and concentrate in vacuo.

Purification:

Recrystallize from Ethanol/Water or Hexane/EtOAc if the solid is off-white.[2][3]

Synthesis Workflow Diagram[3]
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Reactants:
3-Methylaniline + Chloroacetyl Chloride

Reaction:
DCM, TEA, 0°C -> RT, 2h

Acylation

Quench & Wash:
1. Water

2. 1M HCl (Remove Amine)
3. NaHCO3

Completion (TLC)

Isolation:
Dry (Na2SO4) -> Evaporate

Purification

Final Product:
CAS 32428-61-8
(Crystalline Solid)

Crystallization

Click to download full resolution via product page

Figure 2: Optimized synthetic workflow for CAS 32428-61-8 ensuring removal of unreacted

amine.

Analytical Characterization
To certify the identity of CAS 32428-61-8, the following spectral features must be confirmed.

The key differentiator from the ring-chlorinated isomer is the signal for the

-methylene protons.[2][3]

Proton NMR ( H-NMR, 400 MHz, CDCl )

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b515178/docs?utm_src=pdf-body-img#technical-guide-2-chloro-n-3-methylphenyl-acetamide-cas-32428-61-8
https://www.bldpharm.com/products/1093268-35-9.html
https://pubchem.ncbi.nlm.nih.gov/compound/9808627
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b515178?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

8.20 Broad Singlet 1H NH

Amide proton

(exchangeable).

[2][3]

7.30 - 7.40 Multiplet 2H Ar-H
H-2 (singlet-like)

and H-6.[2][3]

7.25 Triplet 1H Ar-H
H-5 (Meta

proton).[2][3]

6.98 Doublet 1H Ar-H
H-4 (Para to

methyl).[2][3]

4.19 Singlet 2H
-CO-CH

-Cl

Diagnostic Peak.

Confirms

-chloroacetyl

group.[2][3]

2.36 Singlet 3H Ar-CH Meta-methyl

group.[2]

Note: If the compound were the ring-chlorinated isomer (CAS 56961-87-6), the singlet at 4.19

ppm would be absent, replaced by a methyl singlet at ~2.1 ppm (acetyl group).[2][3]

Mass Spectrometry (ESI-MS)[2][3]
Expected [M+H]

: m/z 184.05 (for

Cl) and 186.05 (for

Cl).[2][3]

Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks, confirming the presence of one chlorine

atom.[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.bldpharm.com/products/1093268-35-9.html
https://pubchem.ncbi.nlm.nih.gov/compound/9808627
https://www.bldpharm.com/products/1093268-35-9.html
https://pubchem.ncbi.nlm.nih.gov/compound/9808627
https://www.bldpharm.com/products/1093268-35-9.html
https://pubchem.ncbi.nlm.nih.gov/compound/9808627
https://www.bldpharm.com/products/1093268-35-9.html
https://pubchem.ncbi.nlm.nih.gov/compound/9808627
https://www.bldpharm.com/products/1093268-35-9.html
https://pubchem.ncbi.nlm.nih.gov/compound/9808627
https://www.bldpharm.com/products/1093268-35-9.html
https://www.bldpharm.com/products/1093268-35-9.html
https://pubchem.ncbi.nlm.nih.gov/compound/9808627
https://www.bldpharm.com/products/1093268-35-9.html
https://pubchem.ncbi.nlm.nih.gov/compound/9808627
https://www.bldpharm.com/products/1093268-35-9.html
https://pubchem.ncbi.nlm.nih.gov/compound/9808627
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b515178?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications & Pharmacophore Logic[3]
CAS 32428-61-8 is not typically a final drug but a Reactive Intermediate.[2][3] Its value lies in

the electrophilicity of the methylene carbon adjacent to the chlorine.[3]

Herbicide Synthesis (Chloroacetanilides)
This molecule is a direct precursor to N-alkylated herbicides.[2][3]

Mechanism: The amide nitrogen is deprotonated (using NaH or NaOH/PTC) and alkylated

with alkoxy-methyl halides.[2][3]

Target: Synthesis of Metolachlor or Acetochlor analogs where the aniline ring substitution

pattern dictates selectivity for crops vs. weeds.

Medicinal Chemistry (Heterocycle Formation)
The "aniline nitrogen +

-chloro" motif allows for intramolecular cyclization:

Oxindoles: Under Friedel-Crafts conditions (AlCl

), the chloroacetyl group can cyclize onto the aromatic ring to form substituted oxindoles,
which are scaffolds for kinase inhibitors (e.g., VEGFR inhibitors).[2][3]
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Figure 3: Divergent synthetic utility of CAS 32428-61-8 in agrochemical and pharmaceutical

development.[2][3]

Safety & Handling (HSE Standards)
Hazard Class:Skin Sensitizer / Irritant. Because CAS 32428-61-8 is an alkylating agent (similar

to mustard gas derivatives, though less volatile), it poses specific risks.[2][3]

Skin Sensitization: The chloroacetyl group can alkylate cysteine residues in skin proteins,

leading to severe contact dermatitis.[3] Double gloving (Nitrile) is mandatory.[2][3]

Inhalation: Handle only in a fume hood. The solid dust is a respiratory irritant.[3]

Deactivation: Spills should be treated with dilute ammonia or sodium thiosulfate

(nucleophiles) to degrade the alkyl chloride before disposal.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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